molecular formula C12H11N3O5 B2857750 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one CAS No. 1119391-67-1

2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2857750
CAS No.: 1119391-67-1
M. Wt: 277.236
InChI Key: ZFJUFOOKXWBXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one is an organic compound composed of a nitroanilino moiety and a cyclic α,β-unsaturated ketone moiety. This compound is notable for its unique structure, which combines a nitro group and an anilino group attached to a cyclohexenone ring. It is a product of an unexpected reaction between m-nitroaniline and 1,3-cyclohexanedione.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure may make it useful in studying biological processes and interactions.

    Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.

    Industry: The compound can be used in the development of new materials and chemical products.

Preparation Methods

The synthesis of 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of m-nitroaniline with 1,3-cyclohexanedione. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the anilino group is replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one exerts its effects involves its interaction with molecular targets and pathways. The nitro and anilino groups may participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways involved would depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

2-Nitro-3-((3-nitrophenyl)amino)cyclohex-2-EN-1-one can be compared with other similar compounds, such as:

  • 3-[(2-nitrophenyl)amino]cyclohex-2-en-1-one
  • Other nitroanilino derivatives : These compounds share similar structural features but may differ in their specific functional groups and reactivity.

The uniqueness of this compound lies in its combination of a nitro group and an anilino group attached to a cyclohexenone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-3-(3-nitroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c16-11-6-2-5-10(12(11)15(19)20)13-8-3-1-4-9(7-8)14(17)18/h1,3-4,7,13H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJUFOOKXWBXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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